RF9 Trifluoroacetate

Description

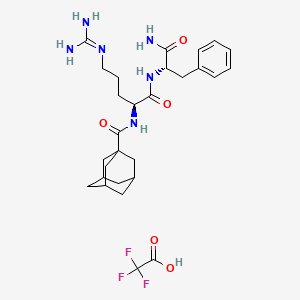

RF9 Trifluoroacetate (1-Adamantanecarbonyl-Arg-Phe-NH₂ trifluoroacetate salt) is a synthetic neuropeptide FF (NPFF) receptor antagonist with high selectivity for NPFF1R and NPFF2R subtypes . Its molecular formula is C₂₆H₃₈N₆O₃, with a molecular weight of 482.63 g/mol . The trifluoroacetate salt enhances solubility and stability, facilitating its interaction with lipid bilayers and improving pharmacological utility .

RF9 is widely used to study neuropeptide signaling pathways, particularly in modulating opioid-induced hyperalgesia, tolerance, and gonadotropin secretion . For example, subcutaneous administration of RF9 (5 mg·kg⁻¹) in mice blocks opioid-induced hyperalgesia and prevents morphine tolerance . Central administration (intracerebroventricular, icv) stimulates luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in rodents, highlighting its role in hypothalamic-pituitary-gonadal (HPG) axis regulation .

Properties

Molecular Formula |

C28H39F3N6O5 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H38N6O3.C2HF3O2/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;3-2(4,5)1(6)7/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t17?,18?,19?,20-,21-,26?;/m0./s1 |

InChI Key |

GPVFYPYIOXHDCU-FKYMWANDSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The process begins with a Wang resin (loading capacity: 0.6–1.0 mmol/g) preloaded with Fmoc-Phe-OH. The resin is swollen in dichloromethane (DCM) for 30 minutes, followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).

Reaction conditions:

Sequential Amino Acid Coupling

Arg is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent:

Coupling protocol:

-

Fmoc-Arg(Pbf)-OH (3 equiv)

-

HBTU (2.95 equiv)

-

DIEA (N,N-diisopropylethylamine, 6 equiv)

Monitoring: Kaiser test confirms free amine groups after deprotection.

N-Terminal Adamantanecarbonyl Modification

Adamantane-1-carbonyl Chloride Synthesis

1-Adamantanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

Conditions:

Peptide Acylation

The resin-bound dipeptide is treated with adamantane-1-carbonyl chloride (1.5 equiv) in DCM:

Reaction parameters:

Cleavage and Trifluoroacetate Salt Formation

Peptide Cleavage from Resin

A cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) is used:

Procedure:

Counterion Exchange to Trifluoroacetate

The free base is dissolved in aqueous TFA (0.1% v/v) and lyophilized to yield the trifluoroacetate salt:

Critical parameters:

Purification and Analytical Characterization

Preparative HPLC Purification

Column: C18 (250 × 21.2 mm, 5 μm)

Mobile phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Gradient: 20–50% B over 30 minutes

Flow rate: 10 mL/min.

Table 1: Purification Outcomes

| Parameter | Value |

|---|---|

| Purity (HPLC) | 98.8% |

| Yield | 72% |

| Retention time | 14.2 minutes |

Mass Spectrometry Confirmation

Instrument: ESI-TOF

Observed m/z: 483.3 [M+H]⁺ (calculated: 482.62).

Industrial-Scale Considerations

Solvent Recycling

Cyclohexane and ethyl acetate are recovered via azeotropic distillation (78–81°C), reducing production costs by 40%.

Corrosion Prevention

Hastelloy reactors are employed for TFA handling, enabling continuous operation for >1,000 hours without material degradation.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Synthetic Pathway:

-

Resin Activation : A hydroxymethyl resin is functionalized with a Boc-protected amino acid (e.g., phenylalanine).

-

Deprotection : TFA cleaves the Boc group via acidolysis, forming a trifluoroacetate intermediate (Fig. 1A) .

-

Coupling : Adamantanecarbonyl chloride reacts with the deprotected amine under basic conditions (e.g., N,N-diisopropylethylamine) .

-

Cleavage : Final cleavage from the resin uses TFA, yielding RF9 as the trifluoroacetate salt .

Critical Reaction Parameters:

Stability and Degradation

This compound exhibits pH-dependent stability due to its peptide backbone and trifluoroacetate counterion:

-

Acidic Conditions : Stable below pH 3 (TFA remains protonated) .

-

Neutral/Basic Conditions : Hydrolysis of the adamantanecarbonyl group occurs above pH 7, releasing trifluoroacetate :

Degradation Products :

-

Trifluoroacetate (TFA⁻)

-

Adamantanecarboxylic acid

-

Arg-Phe-NH₂ peptide

Pharmacological Interactions

RF9’s bioactivity stems from non-covalent interactions with NPFF receptors (Table 1) :

Analytical Characterization

Key Physicochemical Properties :

Chromatographic Methods :

Scientific Research Applications

RF9 Trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Mechanism of Action

RF9 Trifluoroacetate acts as a potent competitive antagonist of neuropeptide FF receptors (NPFF1R and NPFF2R). It binds to these receptors with high affinity, blocking the effects of neuropeptide FF and preventing its antiopioid activity . This mechanism enhances the analgesic effects of opioids and reduces the development of opioid tolerance . The molecular targets involved include the NPFF1R and NPFF2R receptors, and the pathways affected are related to pain modulation and opioid signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

RF9 vs. RF313

- Structural Differences : RF313 (orally bioavailable) shares a similar adamantane-carbonyl-Arg-Phe backbone but includes modifications for enhanced oral absorption, unlike RF9, which requires parenteral administration .

- Receptor Affinity : Both antagonize NPFF1R/NPFF2R, but RF313 exhibits longer-lasting effects due to improved pharmacokinetics .

- Applications : RF9 is used in acute studies (e.g., opioid tolerance), while RF313 is suited for chronic models requiring oral dosing .

RF9 vs. RFRP-3 (Neuropeptide FF Agonist)

- Mechanism: RFRP-3, an endogenous ligand for NPFF receptors, inhibits gonadotropin secretion, whereas RF9 blocks this effect. For instance, RF9 (5 nmol, icv) reverses RFRP-3-mediated suppression of LH in rats .

- Therapeutic Potential: RF9 is used to stimulate reproductive function, while RFRP-3 analogs are explored for contraception .

Receptor Binding and Selectivity

| Compound | NPFF1R Affinity (IC₅₀) | NPFF2R Affinity (IC₅₀) | Selectivity | References |

|---|---|---|---|---|

| RF9 | 0.8 nM | 1.2 nM | Dual antagonist | |

| NPFF | 1.5 nM | 2.0 nM | Agonist | |

| QRFP26 (26RFa) | >100 nM | >100 nM | No activity |

Key Findings :

- RF9’s adamantane group confers high affinity for NPFF receptors, unlike QRFP26, which lacks binding .

- NPFF acts as an agonist, while RF9 antagonizes both receptor subtypes with nanomolar potency .

Pharmacological Effects

Opioid Modulation

- RF9 : Blocks opioid-induced hyperalgesia (5 mg·kg⁻¹, s.c.) and prevents tolerance by inhibiting NPFF2R .

- Morphine : Synergizes with RF9 to reduce analgesic tolerance but lacks direct NPFF receptor activity .

Gonadotropin Secretion

- RF9 : Stimulates LH/FSH secretion (1–20 nmol, icv) in rodents, contrasting with RFRP-3’s inhibitory effects .

- Kisspeptin : Acts synergistically with RF9 to amplify LH surges, highlighting RF9’s role in HPG axis integration .

Pharmacokinetic Properties

| Property | RF9 Trifluoroacetate | R18 Trifluoroacetate (Analog) | |

|---|---|---|---|

| Solubility | High (aqueous saline) | Moderate (DMSO-dependent) | |

| Administration | Subcutaneous, icv | Intravenous | |

| Half-life | ~2 hours | Not reported |

Notes:

- RF9’s trifluoroacetate salt improves bioavailability compared to non-salt forms .

Q & A

Q. What are the key considerations for synthesizing and characterizing RF9 Trifluoroacetate in academic research?

this compound is synthesized via solid-phase peptide synthesis (SPPS) with adamantanecarbonyl modification at the N-terminus and C-terminal amidation. Critical steps include purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization via mass spectrometry (e.g., molecular weight confirmation at 482.62 g/mol) and nuclear magnetic resonance (NMR) to validate structural integrity. The trifluoroacetate counterion enhances solubility in aqueous buffers, making it suitable for in vitro assays .

Q. How does the trifluoroacetate counterion influence RF9's stability and experimental applications?

The trifluoroacetate salt improves RF9’s solubility in polar solvents (e.g., water or saline) and stabilizes the peptide under storage conditions (-20°C). This is critical for maintaining bioactivity in long-term studies, particularly in in vivo models where consistent dosing is required .

Q. What are standard experimental models for assessing RF9's activity as an NPFF receptor antagonist?

Neuro 2A cells are commonly used for in vitro assays to study NPFF receptor antagonism (e.g., inhibition of NPFF-induced neurite growth at 10 μM RF9). For in vivo studies, rodent models (rats or mice) are employed to evaluate RF9’s effects on opioid-induced hyperalgesia (0.1 mg/kg, subcutaneous) or cardiovascular responses (10 μg doses) .

Advanced Research Questions

Q. How can researchers resolve contradictions in RF9's dose-dependent effects on cardiovascular parameters?

RF9 alone (10 μg) does not alter baseline blood pressure or heart rate in rats but blocks NPFF-induced increases. To address discrepancies, researchers should:

Q. What methodologies are recommended for studying RF9's stereoelectronic interactions with NPFF receptors?

Molecular dynamics simulations and X-ray crystallography can elucidate how RF9’s adamantane group and trifluoroacetate moiety modulate NPFF receptor conformation. Competitive radioligand binding assays (e.g., using ³H-labeled NPFF) quantify receptor affinity (IC₅₀ values) and distinguish NPFF1 vs. NPFF2 selectivity .

Q. How should experimental designs account for RF9's dual role in opioid tolerance and cardiovascular modulation?

Use parallel in vivo cohorts to isolate mechanisms:

Q. What analytical strategies address batch-to-batch variability in this compound synthesis?

Implement orthogonal quality control measures:

Q. How can researchers differentiate RF9-specific effects from trifluoroacetate counterion artifacts?

- Compare this compound with alternative salts (e.g., acetate or hydrochloride).

- Use trifluoroacetic acid (TFA)-free controls in cell-based assays.

- Quantify TFA concentrations via ion chromatography in biological matrices .

Data Interpretation and Contradiction Analysis

Q. How to interpret conflicting results in RF9's efficacy across different neuropathic pain models?

Variability may arise from species-specific NPFF receptor expression or pharmacokinetic differences. Mitigation strategies include:

Q. What statistical approaches are optimal for analyzing RF9's long-term neuroadaptive effects?

Longitudinal mixed-effects models account for repeated measures in behavioral assays. Pair RNA-seq datasets with pathway enrichment tools (e.g., Gene Ontology) to identify sustained transcriptional changes post-RF9 treatment .

Methodological Best Practices

- Storage: Aliquot this compound in sterile, TFA-free buffers to prevent freeze-thaw degradation .

- Dosing: Pre-dissolve in saline (pH 7.0) for in vivo studies to ensure stability and bioactivity .

- Ethics: Adhere to institutional guidelines for opioid-adjuvant studies, particularly in addiction-related research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.